molecular formula C21H22FN3O B6029222 2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline

2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline

Cat. No. B6029222
M. Wt: 351.4 g/mol
InChI Key: GXGIQWQQRIHTSS-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline is a chemical compound that has attracted significant attention in the field of scientific research. This compound is known for its potential applications in the field of pharmacology and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of several neurotransmitter systems in the brain. This compound has been shown to act as a partial agonist at serotonin receptors and a weak antagonist at dopamine receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of several neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. This compound has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline in lab experiments include its potential applications in the field of pharmacology and its ability to modulate several neurotransmitter systems in the brain. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on 2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline. One possible direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate the potential use of this compound in the treatment of anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline involves the condensation of 4-fluorophenylpiperazine with 8-methoxy-4-methylquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization.

Scientific Research Applications

2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline has been extensively studied for its potential applications in the field of pharmacology. This compound has been shown to have affinity for several receptors such as serotonin receptors, dopamine receptors, and adrenergic receptors. It has been investigated for its potential use as an antidepressant, anxiolytic, and antipsychotic agent. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-8-methoxy-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-15-14-20(23-21-18(15)4-3-5-19(21)26-2)25-12-10-24(11-13-25)17-8-6-16(22)7-9-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGIQWQQRIHTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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